molecular formula C12H8F6O2 B13050360 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid

1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid

Cat. No.: B13050360
M. Wt: 298.18 g/mol
InChI Key: SMNAVVZAQQUJDJ-UHFFFAOYSA-N
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Description

1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid is a compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with two trifluoromethyl groups at the 2 and 4 positions. This compound is notable for its unique structural features, which impart distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid typically involves cyclopropanation reactions. One common method is the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions. The reaction can be carried out in different solvents to yield either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

    Cycloaddition: As mentioned earlier, cycloaddition reactions are crucial for the synthesis of this compound.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid lies in its cyclopropane ring, which imparts distinct reactivity and stability compared to other trifluoromethyl-substituted compounds.

Properties

Molecular Formula

C12H8F6O2

Molecular Weight

298.18 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H8F6O2/c13-11(14,15)6-1-2-7(8(5-6)12(16,17)18)10(3-4-10)9(19)20/h1-2,5H,3-4H2,(H,19,20)

InChI Key

SMNAVVZAQQUJDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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